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Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate Documentation Hub

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Core Science & Biosynthesis

Foundational

Strategic Design, Synthesis, and Application of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate in Orthogonal Drug Discovery

Executive Summary In contemporary drug discovery, the strategic deployment of polyhalogenated aromatic scaffolds is a cornerstone of rational drug design. Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate represents a mas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic deployment of polyhalogenated aromatic scaffolds is a cornerstone of rational drug design. Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate represents a masterclass in functional group orthogonality. This whitepaper dissects the structural rationale, synthetic methodology, and downstream applications of this highly functionalized benzoate, providing researchers with a robust, self-validating framework for its utilization in synthesizing complex active pharmaceutical ingredients (APIs).

Structural Rationale & Pharmacophore Potential

The architecture of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate (CAS: 2613382-04-8) is not accidental; it is a deliberately engineered platform for divergent synthesis[1]. Each functional group serves a distinct mechanistic or pharmacological purpose:

  • Fluorine (C-5): Enhances metabolic stability by blocking cytochrome P450-mediated oxidation and modulates the pKa of adjacent functional groups. In electrophilic aromatic substitution (EAS), it acts as a moderate deactivating but ortho/para-directing group[2].

  • Bromine & Chlorine (C-4 & C-2): Provide orthogonal cross-coupling vectors due to their differing bond dissociation energies, enabling highly site-selective functionalization[3],[4].

  • Amino Group (C-3): Serves as a strong hydrogen bond donor, a nucleophilic handle for heterocycle annulation, and the dominant activating ortho/para-director during the scaffold's synthesis[2].

  • Methyl Ester (C-1): Acts as a protected carboxylate, ready for hydrolysis or direct amidation in late-stage functionalization.

Quantitative Physicochemical Properties

To facilitate predictive modeling and formulation strategies, the core quantitative data for this scaffold is summarized below:

PropertyValueSource / Significance
Molecular Formula C8H6BrClFNO2Computed structural baseline[5],[1]
Molecular Weight 282.49 g/mol Standard molar mass[1]
Exact Mass 280.92545 DaTarget for HRMS validation[5],[1]
Topological Polar Surface Area 52.3 ŲFavorable for membrane permeability[1]
XLogP3-AA 2.5Optimal lipophilicity index for oral bioavailability[1]
H-Bond Donors / Acceptors 1 / 4Defines receptor interaction capacity[1]

Retrosynthetic Analysis & Synthesis Strategy

The synthesis of this scaffold relies on the precise manipulation of EAS directing effects. In fluoroanilines, the strongly activating amino group dominates the regioselectivity, directing electrophiles to its ortho positions[2]. By starting with a simpler precursor, we can sequentially install chlorine and bromine with absolute regiocontrol.

Synthesis SM Methyl 3-amino- 5-fluorobenzoate Inter1 Methyl 3-amino-2-chloro- 5-fluorobenzoate SM->Inter1 NCS, DMF Regioselective Chlorination Target Methyl 3-amino-4-bromo- 2-chloro-5-fluorobenzoate Inter1->Target NBS, DMF Regioselective Bromination

Forward synthesis pathway demonstrating regioselective sequential halogenation.

Experimental Protocols: A Self-Validating Workflow

To ensure high fidelity in the synthesis of polyhalogenated arenes, the workflow must be self-validating. The following protocols integrate mechanistic causality with strict in-process analytical checkpoints.

Protocol A: Regioselective Chlorination at C-2

Objective: Synthesize Methyl 3-amino-2-chloro-5-fluorobenzoate from Methyl 3-amino-5-fluorobenzoate.

  • Causality: Why use N-Chlorosuccinimide (NCS) instead of Cl₂ gas? Cl₂ is a highly reactive, unselective electrophile that often leads to over-chlorination. NCS provides a controlled, low steady-state concentration of electrophilic chlorine[2]. When paired with a polar aprotic solvent like DMF, the transition state of the arenium ion is stabilized, allowing the activating power of the amino group to push the incoming chlorine strictly to the 2-position.

  • Step-by-Step Method:

    • Dissolve Methyl 3-amino-5-fluorobenzoate (1.0 eq) in anhydrous DMF (0.5 M) under N₂ atmosphere at 0 °C.

    • Add NCS (1.05 eq) portion-wise over 15 minutes to control the exotherm.

    • Allow the reaction to warm to ambient temperature and stir for 4 hours.

    • Quench with saturated aqueous Na₂S₂O₃ and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: LC-MS analysis of the crude mixture must show the disappearance of the starting material and the emergence of a new peak with a characteristic 3:1 isotopic splitting pattern at M and M+2 (due to ³⁵Cl and ³⁷Cl isotopes). This mathematical signature confirms mono-chlorination before proceeding.

Protocol B: Regioselective Bromination at C-4

Objective: Synthesize the target Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate.

  • Causality: With the 2-position blocked by chlorine, the 4-position (ortho to the amino group, ortho to the fluorine) becomes the most nucleophilic site[2]. N-Bromosuccinimide (NBS) is utilized to selectively brominate this position. The differential reactivity ensures that the already installed chlorine is not displaced, and the mild conditions prevent unwanted oxidation of the primary amine.

  • Step-by-Step Method:

    • Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C.

    • Add NBS (1.1 eq) portion-wise. Wrap the flask in aluminum foil to prevent radical-mediated side reactions triggered by ambient light.

    • Stir at ambient temperature for 6 hours.

    • Quench with water, precipitate the product, filter, and recrystallize from hot ethanol to achieve >98% purity.

  • Self-Validation Checkpoint: High-resolution mass spectrometry (HRMS) of the isolated product must display an M, M+2, M+4 isotopic pattern in an approximate 3:4:1 ratio . This specific mass distribution is the definitive proof of a molecule containing exactly one chlorine and one bromine atom, validating the success of the dual-halogenation sequence.

Downstream Applications: Orthogonal Cross-Coupling

The true value of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate lies in its capacity for site-selective sequential reactions[6]. The thermodynamic gradient between the C-Br (~68 kcal/mol), C-Cl (~81 kcal/mol), and C-F (~114 kcal/mol) bonds allows for perfectly orchestrated oxidative addition by low-valent transition metals[3],[4].

By carefully selecting the catalyst and ligand, researchers can perform a Suzuki-Miyaura coupling exclusively at the C-Br bond, followed by a Buchwald-Hartwig amination or a second cross-coupling at the C-Cl bond, leaving the C-F bond intact for metabolic stability[4],[6].

CrossCoupling Scaffold Methyl 3-amino-4-bromo- 2-chloro-5-fluorobenzoate Step1 Pd-Catalyzed Suzuki Coupling (Site-Selective at C-Br) Scaffold->Step1 Inter 4-Aryl-2-chloro-5-fluoro Intermediate Step1->Inter Step2 Pd-Catalyzed Buchwald-Hartwig (Site-Selective at C-Cl) Inter->Step2 Product Densely Functionalized Drug Candidate Step2->Product

Orthogonal cross-coupling workflow exploiting C-Br and C-Cl bond dissociation energy gradients.

Conclusion

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is more than a chemical intermediate; it is a programmable logic gate for organic synthesis. By understanding the causality behind its regioselective assembly and leveraging the intrinsic bond dissociation energy gradients of its halogens, drug development professionals can rapidly generate diverse, highly complex libraries of novel therapeutics.

Sources

Protocols & Analytical Methods

Method

reaction mechanism for Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate synthesis

Application Note: Regioselective Synthesis and Mechanistic Evaluation of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate Executive Summary The synthesis of highly functionalized, penta-substituted benzenes is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Mechanistic Evaluation of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate

Executive Summary

The synthesis of highly functionalized, penta-substituted benzenes is a critical operation in modern drug discovery. Scaffolds such as Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate[1] are frequently utilized as advanced building blocks for small-molecule kinase inhibitors and targeted oncology therapeutics[2]. Achieving the precise substitution pattern (C1-ester, C2-chloro, C3-amino, C4-bromo, C5-fluoro) requires rigorous control over electrophilic aromatic substitution (EAS) regiochemistry and chemoselective functional group transformations. This application note details a robust, four-step synthetic protocol designed for high yield, scalability, and self-validating analytical checkpoints.

Retrosynthetic Logic and Mechanistic Causality

The synthesis is achieved through a highly controlled sequence starting from the commercially available precursor, 2-chloro-5-fluorobenzoic acid[3].

  • Regioselective Nitration: The initial nitration leverages the synergistic directing effects of the existing substituents. The C1 carboxylic acid is a meta-directing deactivator, thereby deactivating the C2, C4, and C6 positions. The C2 chlorine is an ortho/para-directing deactivator. Consequently, the C3 position is uniquely activated by the ortho-chlorine and remains un-deactivated by the meta-carboxylic acid, leading to regioselective nitration at C3.

  • Carboxyl Protection (Esterification): Conversion of the carboxylic acid to a methyl ester serves a dual purpose. It significantly enhances the solubility of the intermediate in organic solvents (like DMF) for subsequent steps and prevents the formation of unreactive carboxylate salts during mildly basic workups.

  • Chemoselective Reduction: The reduction of the C3-nitro group to an aniline must be performed without triggering hydrodehalogenation of the C2-chloro or C5-fluoro groups. Traditional palladium-catalyzed hydrogenation is avoided in favor of a Béchamp-type reduction using Iron powder and Ammonium Chloride, which is strictly chemoselective for the nitro group.

  • Sterically-Driven Bromination: The final bromination with N-Bromosuccinimide (NBS) is a masterclass in steric and electronic control. The newly formed C3-amino group is strongly ortho/para directing. The available positions are C4 (ortho to −NH2​ ) and C6 (para to −NH2​ ). While para-substitution is typically favored electronically, the C6 position is severely sterically hindered by the adjacent bulky C1-methyl ester and C5-fluorine. Therefore, electrophilic bromination is driven exclusively to the less hindered C4 position, yielding the target API intermediate.

SynthesisWorkflow SM 2-Chloro-5-fluorobenzoic acid (Starting Material) Step1 Nitration (HNO3 / H2SO4) Regioselective C3-Nitration SM->Step1 Int1 2-Chloro-5-fluoro-3-nitrobenzoic acid Step1->Int1 Step2 Esterification (MeOH / SOCl2) Carboxyl Protection Int1->Step2 Int2 Methyl 2-chloro-5-fluoro-3-nitrobenzoate Step2->Int2 Step3 Reduction (Fe / NH4Cl) Chemoselective Nitro Reduction Int2->Step3 Int3 Methyl 3-amino-2-chloro-5-fluorobenzoate Step3->Int3 Step4 Bromination (NBS / DMF) Sterically-Driven C4-Bromination Int3->Step4 Product Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate (Target API Intermediate) Step4->Product

Figure 1: Four-step synthetic workflow for Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate.

Step-by-Step Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesis of 2-chloro-5-fluoro-3-nitrobenzoic acid.

  • Charge a 500 mL round-bottom flask with concentrated H2​SO4​ (100 mL) and cool to 0 °C using an ice-salt bath.

  • Slowly add 2-chloro-5-fluorobenzoic acid (20.0 g, 114.5 mmol) in portions, ensuring the internal temperature remains below 5 °C.

  • Add fuming HNO3​ (10.5 mL, 1.5 eq) dropwise over 30 minutes via an addition funnel.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Checkpoint: Carefully pour the reaction mixture over 500 g of crushed ice. A pale yellow precipitate will immediately form. If the precipitate is oily, the nitration is incomplete.

  • Filter the solid, wash extensively with cold water until the filtrate is pH neutral, and dry under vacuum to afford the nitro intermediate.

Step 2: Thionyl Chloride-Mediated Esterification

Objective: Synthesis of Methyl 2-chloro-5-fluoro-3-nitrobenzoate.

  • Suspend the intermediate from Step 1 (22.0 g, ~100 mmol) in anhydrous Methanol (200 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add Thionyl Chloride ( SOCl2​ , 14.5 mL, 2.0 eq) dropwise. Caution: Vigorous evolution of HCl and SO2​ gases.

  • Heat the mixture to reflux (65 °C) for 6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar carboxylic acid spot (baseline) should completely convert to a higher Rf​ ester spot.

  • Concentrate the mixture in vacuo. Dissolve the residue in Ethyl Acetate (250 mL) and wash with saturated aqueous NaHCO3​ (2 × 100 mL) to remove residual acid, followed by brine. Dry over Na2​SO4​ and concentrate.

Step 3: Chemoselective Béchamp Reduction

Objective: Synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate.

  • Dissolve the ester from Step 2 (20.0 g, 85.6 mmol) in a mixture of Ethanol (150 mL) and Water (50 mL).

  • Add Iron powder (23.9 g, 5.0 eq) and Ammonium Chloride ( NH4​Cl , 9.1 g, 2.0 eq).

  • Heat the vigorously stirred suspension to 80 °C for 3 hours.

  • Validation Checkpoint: The reduction is accompanied by a distinct color change from pale yellow to deep brown. Complete consumption of the nitro intermediate must be confirmed by LC-MS before workup.

  • Filter the hot reaction mixture through a tightly packed Celite® pad to remove the colloidal iron oxide sludge. Failure to do this will cause severe, unbreakable emulsions during extraction.

  • Concentrate the filtrate to remove ethanol, extract the aqueous layer with Ethyl Acetate (3 × 100 mL), dry, and evaporate to yield the aniline intermediate.

Step 4: Regioselective Bromination

Objective: Synthesis of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate[1].

  • Dissolve the aniline from Step 3 (15.0 g, 73.7 mmol) in anhydrous DMF (100 mL) and cool to 0 °C.

  • Add N-Bromosuccinimide (NBS, 13.7 g, 1.05 eq) in small portions over 20 minutes, keeping the flask shielded from direct light to prevent radical side-reactions.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The brominated product will elute slightly higher than the starting material due to decreased polarity.

  • Quench the reaction by adding saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ , 50 mL) and stir for 15 minutes. This is critical to neutralize any unreacted NBS or trace Br2​ , preventing oxidative degradation of the aniline during workup.

  • Dilute with water (300 mL) and extract with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) to remove residual DMF.

  • Purify via silica gel flash chromatography to isolate the target compound as an off-white solid. The structural integrity of the structurally analogous 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid core can be verified against standard commercial reference data.

Quantitative Data & Yield Analysis

The following table summarizes the typical quantitative parameters and expected yields for the validated four-step workflow.

StepTransformationPrimary ReagentsTemp (°C)Time (h)Typical Yield (%)Expected Purity (HPLC)
1 Nitration HNO3​ / H2​SO4​ 0 to 254.082 - 86%> 95%
2 Esterification MeOH / SOCl2​ 656.094 - 98%> 98%
3 Nitro Reduction Fe / NH4​Cl 803.088 - 92%> 97%
4 BrominationNBS / DMF0 to 252.075 - 80%> 99% (Post-Column)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of Methyl 3-amino-4-bromo-2-chloro-5-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate (CAS: 2613382-04-8) .

Because this compound is a highly functionalized, pentasubstituted benzene derivative, it presents unique physicochemical challenges. The presence of three different halogens (F, Cl, Br), an electron-withdrawing ester, and a heavily deactivated amine requires precise, causality-driven purification strategies to prevent yield loss and ensure >99% purity.

Purification Workflow & Decision Matrix

The following decision tree outlines the logical progression for isolating the target compound from a crude synthetic mixture, depending on the primary impurity profile identified via LC-MS or TLC.

Decision tree for purifying Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate based on impurities.

Troubleshooting & FAQs

Q1: Why is standard acid-base extraction failing to isolate the amine?

A: Standard amine purification relies on protonating the nitrogen with an aqueous acid (e.g., 1M HCl) to partition it into the aqueous layer. However, Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is exceptionally non-basic . Causality: The basicity of the aniline nitrogen is drastically reduced by the cumulative inductive (-I) and resonance (-M) electron-withdrawing effects of the ortho-chloro, ortho-bromo, meta-fluoro, and meta-ester groups. The estimated pKa​ of its conjugate acid is < 0.5 [1]. Consequently, standard aqueous HCl will not protonate the amine. The compound will remain entirely in the organic layer. Do not attempt reverse-phase extraction; treat the molecule as a neutral organic compound during liquid-liquid extraction.

Q2: How do I resolve the target from des-bromo and des-chloro impurities?

A: Halogenation steps often leave behind under-halogenated (e.g., des-bromo) or over-halogenated byproducts. Because these impurities share the same core polarity, their Rf​ values are extremely close to the target. Causality: To separate these, you must rely on the slight differences in molecular volume and polarizability imparted by the heavy halogens. Use high-resolution flash column chromatography with a very shallow gradient[2]. A solvent system of Hexane/Ethyl Acetate (starting at 2% EtOAc and slowly ramping to 15%) maximizes the interaction time with the silica stationary phase, allowing the highly polarizable bromine atom to dictate separation.

Q3: What is the optimal recrystallization strategy to remove regioisomers?

A: If chromatography fails to separate closely eluting regioisomers (e.g., where the halogens have substituted at different ring positions), anti-solvent recrystallization is required [3]. Causality: The pentasubstituted aromatic ring is highly planar and packs efficiently into a crystal lattice. Regioisomers disrupt this lattice packing. By dissolving the crude mixture in a minimal amount of a solubilizing solvent (Ethyl Acetate) and slowly diffusing an anti-solvent (Heptane), the thermodynamically favored target crystal will nucleate while the structurally mismatched regioisomers remain in the mother liquor.

Q4: How do I prevent ester hydrolysis during aqueous workup?

A: The methyl ester at the C1 position is susceptible to nucleophilic attack, particularly because the electron-withdrawing halogens make the carbonyl carbon highly electrophilic. Avoid using strong bases (e.g., NaOH, KOH) or extended exposure to strong aqueous acids during workup. Quench reactions with mild, buffered aqueous solutions (e.g., saturated aqueous NaHCO3​ or phosphate buffer at pH 7) to preserve the ester linkage.

Quantitative Data & Physicochemical Profile

Use the following empirical data to guide your purification parameters.

ParameterEstimated Value / ObservationExperimental Implication
Molecular Weight 282.49 g/mol Use for mass recovery calculations. MS will show a distinct isotopic cluster (M, M+2, M+4) due to the presence of one Cl and one Br atom.
Amine pKa​ (Conjugate Acid) < 0.5Compound behaves as a neutral species in standard pH 1-14 aqueous ranges. Acid-base extraction is ineffective.
TLC Rf​ (15% EtOAc/Hexane) ~0.35Ideal retention factor for silica gel flash chromatography.
Solubility Profile High: DCM, EtOAc, THFLow: Hexane, Heptane, WaterIdeal for normal-phase chromatography and anti-solvent recrystallization workflows.

Step-by-Step Methodologies

Protocol A: High-Resolution Flash Column Chromatography

Designed for the removal of des-halogenated impurities and unreacted starting materials [2].

  • Sample Preparation: Dissolve the crude Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate in a minimal volume of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure to create a dry load.

  • Column Equilibration: Pack a silica gel column (230-400 mesh) using 100% Hexane. Ensure the column bed is perfectly level to prevent band broadening.

  • Loading: Carefully add the dry-loaded silica to the top of the column. Cap with a thin layer of clean sea sand.

  • Elution (Shallow Gradient):

    • Elute with 2 column volumes (CV) of 100% Hexane.

    • Transition to 2% EtOAc in Hexane for 3 CVs.

    • Ramp to 5% EtOAc in Hexane for 5 CVs (Target compound typically begins eluting here).

    • Flush with 15% EtOAc in Hexane to remove highly polar baseline impurities.

  • Fraction Analysis: Spot fractions on a silica TLC plate. Develop in 15% EtOAc/Hexane and visualize using UV light (254 nm). The target compound strongly absorbs UV due to the conjugated aromatic system.

  • Concentration: Pool fractions containing the pure product and concentrate in vacuo at ≤40∘C to prevent thermal degradation.

Protocol B: Anti-Solvent Recrystallization

Designed for the removal of structurally similar regioisomeric impurities [3].

  • Dissolution: Place the semi-pure compound in a clean, dry Erlenmeyer flask. Add Ethyl Acetate dropwise while heating the flask gently on a hot plate (approx. 50°C) until the solid is just dissolved. Do not add excess solvent.

  • Hot Filtration (Optional but Recommended): If insoluble polymeric impurities are visible, pass the hot solution quickly through a fluted filter paper or a pre-warmed sintered glass funnel.

  • Anti-Solvent Addition: Remove the solution from the heat. While the solution is still warm, add Heptane dropwise with gentle swirling until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of Ethyl Acetate until the solution is perfectly clear again.

  • Crystallization: Cover the flask and allow it to cool to room temperature undisturbed for 4 hours. For maximum yield, subsequently transfer the flask to a refrigerator (4°C) for an additional 12 hours.

  • Isolation: Collect the highly pure crystals via vacuum filtration. Wash the filter cake with ice-cold Heptane (2 x 5 mL) and dry under high vacuum to constant weight.

References

  • Bordwell pKa Table (Compiled by Reich and Bordwell) Source: Organic Chemistry Data & Info URL:[Link] (Cited for the evaluation of amine basicity and the inductive effects of halogenated aromatic systems).

  • Rapid chromatographic technique for preparative separations with moderate resolution Source: The Journal of Organic Chemistry (1978, 43, 14, 2923–2925) URL:[Link] (Cited for the foundational methodology of silica gel flash chromatography and gradient elution).

  • Purification of Laboratory Chemicals (8th Edition) Source: Elsevier (W.L.F. Armarego, 2017) URL:[Link] (Cited for authoritative standards on anti-solvent recrystallization and laboratory chemical purification).

Optimization

Technical Support Center: Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate

Welcome to the technical support center for Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate (CAS: 2613382-04-8). This guide is designed for researchers, scientists, and drug development professionals to provide troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate (CAS: 2613382-04-8). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and handling of this compound. As a senior application scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate.

Question: I am seeing an unexpected peak in my LC-MS/NMR analysis after my reaction, suggesting a modification of the starting material. What could be the cause?

Answer: Unexpected peaks often indicate degradation or a side reaction of your starting material. Given the structure of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate, there are a few likely possibilities:

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of strong acids or bases, or even water over prolonged periods, particularly at elevated temperatures. This would result in the formation of the corresponding carboxylic acid. To confirm this, look for a mass change corresponding to the loss of a methyl group and the addition of a hydrogen atom.

  • Oxidation of the Amino Group: The primary amino group can be sensitive to oxidation, which can occur in the presence of strong oxidizing agents or even atmospheric oxygen over time, potentially accelerated by light or metal catalysts. This can lead to the formation of nitroso or nitro compounds, or complex colored byproducts.

  • Dehalogenation: While the carbon-halogen bonds on the aromatic ring are generally stable, under certain reductive conditions (e.g., catalytic hydrogenation) or in the presence of certain metals, dehalogenation could occur.

Recommended Actions:

  • Review Reaction Conditions: Scrutinize your reaction for the presence of strong acids, bases, or oxidizing agents that may not be part of the intended reaction scheme.

  • Solvent Purity: Ensure your solvents are anhydrous and free of acidic or basic impurities.

  • Inert Atmosphere: For sensitive reactions, consider running them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

  • Characterization: Use techniques like high-resolution mass spectrometry and 2D NMR to characterize the impurity and confirm its structure.

Question: My compound has developed a slight color after storage. Is it still usable?

Answer: The development of color in a previously white or off-white solid can be an indicator of degradation. This is often due to the oxidation of the amino group, leading to the formation of small amounts of colored impurities.

Recommended Actions:

  • Purity Check: Before use, check the purity of the colored compound using a suitable analytical method like HPLC or LC-MS. If the purity is still within the acceptable range for your experiment, it may be usable.

  • Re-purification: If the purity is compromised, consider re-purifying the compound, for example, by recrystallization or column chromatography.

  • Storage Review: This is a critical indicator that your storage conditions may not be optimal. Ensure the compound is stored in a tightly sealed container, in a dark, dry, and cool place.[1][2][3] For long-term storage, consider an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate?

A1: To ensure the long-term stability of the compound, it should be stored in a tightly closed container, in a cool, dry, and well-ventilated area.[2][3] For maximum stability, storage in a dark place under an inert atmosphere is recommended.[1]

ConditionRecommendationRationale
Temperature Room temperature or as specified by the supplier.Prevents degradation from excessive heat.
Atmosphere Tightly sealed container; inert atmosphere (e.g., Argon, Nitrogen) for long-term storage.Minimizes oxidation of the amino group and hydrolysis from atmospheric moisture.[1]
Light Amber vial or stored in the dark.Protects against potential light-induced degradation.
Moisture Store in a desiccator or dry environment.Prevents hydrolysis of the methyl ester.

Q2: What solvents are compatible with Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate for solution preparation?

A2: The choice of solvent will depend on your specific application. For short-term use, common aprotic organic solvents such as DMSO, DMF, and THF are generally suitable. If you need to store the compound in solution, it is crucial to use anhydrous solvents and store the solution at a low temperature (e.g., -20°C) in a tightly sealed vial to minimize degradation. Avoid prolonged storage in protic solvents like methanol or ethanol, as this can lead to transesterification or hydrolysis.

Q3: What are the main chemical incompatibilities of this compound?

A3: You should avoid mixing Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate with the following:

  • Strong Oxidizing Agents: Can lead to oxidation of the amino group.

  • Strong Acids and Bases: Can cause hydrolysis of the ester group.[4]

  • Strong Reducing Agents: May lead to dehalogenation.

Experimental Protocols

Protocol for Preparing a Stock Solution
  • Pre-weighing Preparation: Allow the container of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate to come to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weighing: Quickly weigh the desired amount of the compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of anhydrous solvent to the vial.

  • Dissolution: Gently vortex or sonicate the vial until the compound is fully dissolved.

  • Storage: If the solution is to be stored, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing tightly. Store at -20°C or -80°C for long-term stability.

Visualizing Potential Degradation and Troubleshooting

Potential Degradation Pathways

A Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate B 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid A->B  Ester Hydrolysis (H₂O, Acid/Base) C Oxidized Species (e.g., Nitroso/Nitro) A->C  Oxidation (Oxidizing Agents, Air/Light) D Dehalogenated Product A->D  Reductive Dehalogenation (Reducing Agents)

Caption: Potential degradation pathways for Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate.

Troubleshooting Workflow

A Unexpected Experimental Result B Check Purity of Starting Material A->B F Review Reaction/Storage Conditions A->F C Is Purity Acceptable? B->C D Proceed with Experiment C->D Yes E Repurify or Obtain New Stock C->E No E->B

Caption: A workflow for troubleshooting unexpected experimental outcomes.

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. (2023, June 29). Retrieved from [Link]

  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Publishing. (2016). Retrieved from [Link]

  • Safety Data Sheet: 3-Aminobenzoic acid - Carl ROTH. Retrieved from [Link]

  • Halobenzoate degradation pathways. The fluorobenzoate pathways (A) are... - ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you might encounter during this multi-step synthesis.

Introduction: A Plausible Synthetic Pathway

The synthesis of a polysubstituted aromatic compound like Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is a nuanced process where each step presents unique challenges. A common and logical synthetic route, which will form the basis of this guide, starts from 2-chloro-5-fluorobenzoic acid. The key transformations are:

  • Nitration: Introduction of a nitro group, which will later be reduced to the target amine.

  • Bromination: Installation of the bromine atom at the desired position.

  • Reduction: Conversion of the nitro group to an amino group.

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

The order of these steps can be modified, but this sequence provides a practical framework for discussing the most common side reactions and troubleshooting strategies.

Synthetic_Pathway A 2-chloro-5- fluorobenzoic acid B 2-chloro-5-fluoro- 4-nitrobenzoic acid A->B Nitration (HNO₃, H₂SO₄) C 3-amino-4-bromo-2-chloro- 5-fluorobenzoic acid B->C 1. Bromination (Br₂, FeBr₃) 2. Reduction (e.g., Fe, HCl) D Methyl 3-amino-4-bromo- 2-chloro-5-fluorobenzoate C->D Esterification (MeOH, H⁺)

Caption: Plausible synthetic route for Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate.

Part 1: Nitration of 2-chloro-5-fluorobenzoic acid

This initial electrophilic aromatic substitution is critical for introducing the nitrogen functionality. However, the directing effects of the existing substituents can lead to a mixture of products.

Q1: After nitration, my TLC/LC-MS analysis shows multiple product spots. What are these impurities?

A1: The presence of multiple spots indicates the formation of undesired regioisomers. The starting material, 2-chloro-5-fluorobenzoic acid, has two deactivating groups: a chloro group (ortho, para-directing) and a carboxylic acid group (meta-directing), and a deactivating but ortho, para-directing fluoro group. This complex interplay can lead to the formation of several isomers.[1]

  • Likely Side Products:

    • 2-chloro-5-fluoro-6-nitrobenzoic acid: Nitration ortho to the chloro group.

    • 2-chloro-5-fluoro-3-nitrobenzoic acid: Nitration meta to the chloro group.

    • Dinitrated products: If the reaction conditions are too harsh (high temperature or excess nitrating agent).[1]

Troubleshooting Protocol: Improving Regioselectivity

  • Temperature Control: This is the most critical parameter. Running the reaction at 0°C or even lower can significantly enhance selectivity by reducing the activation energy available for the formation of less-favored isomers.[1]

  • Controlled Addition of Nitrating Agent: Add the nitrating mixture (concentrated HNO₃ in H₂SO₄) dropwise to a well-stirred solution of the benzoic acid. This maintains a low concentration of the active electrophile (NO₂⁺) and helps to control the exothermic nature of the reaction.[1]

  • Stoichiometry: Use a carefully controlled molar equivalent of the nitrating agent. A large excess will promote dinitration.[1]

ParameterStandard ConditionsTo Improve SelectivityRationale
Temperature Room Temperature0°C to -10°CReduces rates of side reactions.
Nitrating Agent >1.5 equivalents1.05-1.1 equivalentsMinimizes dinitration.
Addition Time < 10 minutes30-60 minutesMaintains low NO₂⁺ concentration and controls exotherm.

Q2: The reaction is very slow or appears incomplete, even after several hours. What can I do?

A2: The combined electron-withdrawing effects of the chloro, fluoro, and carboxylic acid groups strongly deactivate the aromatic ring, making it less susceptible to electrophilic attack.[1]

Troubleshooting Protocol: Driving the Reaction to Completion

  • Increase Reaction Time: For deactivated substrates, longer reaction times are often necessary. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Cautiously Increase Temperature: If extending the time is ineffective, slowly and carefully raise the temperature. Be aware that this may compromise selectivity.[1] An optimal balance must be found.

  • Use a Stronger Nitrating Agent: Employing fuming nitric acid or increasing the proportion of sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺).[1]

Part 2: Bromination

Introducing bromine at the correct position is the next challenge. The newly introduced nitro group is a strong deactivating and meta-directing group, which should direct the incoming bromine.

Q1: I'm observing polybromination of my aromatic ring. How can I achieve selective monobromination?

A1: Even though the ring is deactivated, forcing conditions can sometimes lead to the addition of more than one bromine atom.

Troubleshooting Protocol: Achieving Monobromination

  • Use a Milder Brominating Agent: Instead of Br₂ with a strong Lewis acid, consider using N-Bromosuccinimide (NBS), which is a milder source of electrophilic bromine.[2]

  • Control Stoichiometry: Use just over one equivalent of the brominating agent.

  • Solvent Choice: The choice of solvent can influence selectivity. For example, using DMF as a solvent with NBS often results in high para-selectivity relative to an activating group.[2]

Troubleshooting_Bromination Start Bromination Step Problem Polybromination Observed? Start->Problem Solution1 Reduce Br₂ equivalents to ~1.05 Problem->Solution1 Yes Outcome Achieve Selective Monobromination Problem->Outcome No Solution2 Switch to milder agent (NBS) Solution1->Solution2 Solution3 Lower reaction temperature Solution2->Solution3 Solution3->Outcome

Caption: Troubleshooting workflow for controlling bromination.

Part 3: Reduction of the Aromatic Nitro Group

The reduction of the nitro group to an amine is a common transformation, but the presence of multiple halogens on the ring introduces the risk of dehalogenation.

Q1: During the reduction of the nitro group, I am losing my bromine and/or chlorine substituents. How can I prevent this hydrodehalogenation?

A1: Hydrodehalogenation is a well-known side reaction during catalytic hydrogenation (e.g., H₂/Pd/C) of halogenated nitroaromatics.[3][4] The palladium catalyst, in particular, is very effective at reducing carbon-halogen bonds.[5]

Troubleshooting Protocol: Chemoselective Nitro Group Reduction

  • Avoid Catalytic Hydrogenation with Pd/C: This is the most important step. While efficient for nitro reduction, Pd/C is often too reactive for substrates with aryl bromides and chlorides.[4]

  • Use Metal/Acid Reduction: A classic and effective method is the use of a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl or acetic acid.[3][6] This method is generally very selective for the nitro group and will not affect the aryl halides.

    • Example Protocol: Suspend the nitro compound in ethanol or a mixture of ethanol and water. Add iron powder followed by the slow addition of concentrated HCl. Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Consider Tin(II) Chloride: Stannous chloride (SnCl₂) in a solvent like ethyl acetate or ethanol is another mild and effective reagent for selectively reducing nitro groups in the presence of other reducible functionalities.[4]

Reduction MethodProsCons (for this synthesis)
H₂ with Pd/C High efficiency, clean byproducts.High risk of dehalogenation. [4]
Fe / HCl or NH₄Cl Excellent chemoselectivity, inexpensive.Heterogeneous, can require acidic workup.
SnCl₂ Mild, good selectivity.Tin byproducts can be difficult to remove.

Part 4: Esterification

The final step is the conversion of the carboxylic acid to a methyl ester. The steric hindrance around the carboxylic acid from the ortho-substituents can make this step challenging.

Q1: My esterification reaction is slow and gives a low yield. What is causing this?

A1: The carboxylic acid is sterically hindered by the two large ortho substituents (chloro and amino groups). This steric hindrance can impede the approach of the alcohol (methanol) to the carbonyl carbon, slowing down the reaction rate.[7][8]

Troubleshooting Protocol: Overcoming Steric Hindrance in Esterification

  • Fischer Esterification with Excess Alcohol and Strong Acid: The traditional method. Use methanol as the solvent (a large excess) and a strong acid catalyst like H₂SO₄ or HCl gas. Reflux for an extended period (monitor by TLC). The large excess of methanol helps to drive the equilibrium towards the product.

  • Activation of the Carboxylic Acid: If Fischer esterification is still inefficient, the carboxylic acid may need to be activated.

    • Convert to an Acid Chloride: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride. This can then be reacted with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester. This two-step procedure is very effective for hindered acids.[7]

    • Use Coupling Agents: Reagents commonly used in peptide synthesis, such as TBTU or COMU, can be used to form esters from carboxylic acids and alcohols under mild conditions, even with sterically demanding substrates.[9]

General FAQs

Q: My aniline product is darkening in color upon purification and storage. Why is this happening and how can I prevent it?

A: Anilines are susceptible to oxidation, especially when exposed to air and light. This leads to the formation of highly colored impurities.[10] To prevent this, handle the purified amine under an inert atmosphere (nitrogen or argon), store it in the dark, and keep it cold. During purification, such as column chromatography, using de-gassed solvents and keeping the column shielded from light can help.[10]

Q: I'm having trouble with the purification of the final product. What is a good starting point for chromatography?

A: For a molecule with the polarity of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate, a good starting point for silica gel column chromatography would be a solvent system of hexane and ethyl acetate. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The ideal solvent system should give your product an Rf value of approximately 0.25-0.35 on a TLC plate.[10]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Polysubstituted Anilines. Benchchem.
  • Missouri S&T. (n.d.).
  • BenchChem. (2025).
  • MDPI. (2024, February 8).
  • ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • BenchChem. (2026). Technical Support Center: Synthesis of Substituted Alkoxy Anilines. Benchchem.
  • RSC Publishing. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV)
  • BenchChem. (2026). Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
  • European Patent Office. (n.d.). Method for esterifying hindered carboxylic acids - EP 0331280 A1. Googleapis.com.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
  • University of Glasgow. (n.d.).
  • Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies.
  • ACS Publications. (2022, June 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines. Benchchem.
  • Google Patents. (n.d.). CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • MDPI. (2023, February 10). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI.
  • Chemical Science (RSC Publishing). (2022, July 5). Pd( ii )
  • BenchChem. (2025). Technical Support Center: Alternative Brominating Agents for Substituted Benzoic Acids. Benchchem.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Impurity Profiling for Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate

Welcome to the Analytical Technical Support Center. Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate (Formula: C₈H₆BrClFNO₂, Exact Mass: 280.925 Da) is a highly functionalized aromatic ester serving as a critical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate (Formula: C₈H₆BrClFNO₂, Exact Mass: 280.925 Da) is a highly functionalized aromatic ester serving as a critical intermediate in drug development. Due to its dense halogenation and reactive aniline moiety, researchers frequently encounter complex impurity profiles, including regioisomers, dehalogenated byproducts, and hydrolysis degradants.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the causality behind chromatographic behaviors and provide self-validating methodologies to ensure your analytical workflows are robust, reproducible, and compliant with global regulatory standards.

Analytical Strategy & Workflow

Workflow cluster_0 Analytical Modalities A Methyl 3-amino-4-bromo- 2-chloro-5-fluorobenzoate B RP-HPLC-UV (Assay & Related Substances) A->B Routine QC C UHPLC-MS/MS (Trace Mutagenic Impurities) A->C ICH M7 Compliance D 1H/19F NMR (Regioisomer Elucidation) A->D Structural ID E System Suitability Testing (SST) Resolution > 1.5 | S/N > 10 (Self-Validating Gate) B->E Validates Method C->E Validates Method

Fig 1: Integrated analytical workflow for impurity profiling, incorporating self-validating SST gates.

Section 1: Method Development & Troubleshooting FAQs

Q1: Why do I observe persistent peak tailing for the main peak and co-elution of regioisomers on a standard C18 column? A: The primary amine (-NH₂) on this compound is weakly basic. Even though the electron-withdrawing halogens (F, Cl, Br) lower its pKa, it retains Lewis base characteristics. On standard C18 columns, this amine undergoes secondary ion-exchange interactions with unreacted, acidic silanols on the silica support. Causality & Solution: To disrupt this interaction, you must use an acidic mobile phase modifier (e.g., 0.1% Formic Acid or Trifluoroacetic acid) to fully protonate the silanols, driving them to their neutral -SiOH state, as established in [3]. Additionally, switching to a polar-embedded stationary phase will sterically shield the silica surface, yielding sharp, symmetrical peaks and improving regioisomer resolution.

Q2: How can I rapidly differentiate between debrominated and dechlorinated process impurities without relying on NMR? A: You can definitively identify them using the distinct isotopic signatures in the MS1 spectra. Causality & Solution: Halogens possess unique natural isotopic abundances. Bromine exists as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio, while Chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. The intact parent molecule (containing 1 Br and 1 Cl) will display a characteristic M : M+2 : M+4 cluster in a 3:4:1 ratio. If the impurity is debrominated (retaining only Cl), the cluster shifts to a 3:1 ratio. If it is dechlorinated (retaining only Br), it shifts to a 1:1 ratio. This self-validating isotopic math allows instant structural confirmation (See Table 1).

Q3: As an aniline derivative, how should we establish control limits for this intermediate and its byproducts? A: Anilines are recognized as Class 3 structural alerts for mutagenicity because they can metabolize into reactive nitrenium ions that intercalate with DNA. Causality & Solution: Under the [2], these impurities must be controlled at or below the Threshold of Toxicological Concern (TTC). For a drug dosed long-term, the TTC is typically 1.5 µ g/day . You must develop a highly sensitive UHPLC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode to quantify these impurities at parts-per-million (ppm) levels relative to the API.

Q4: Why am I seeing a growing impurity peak at a lower retention time during overnight sequence runs? A: You are likely observing the in situ hydrolysis of the methyl ester into 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid. Causality & Solution: Methyl esters are susceptible to nucleophilic attack by water, a reaction accelerated by high pH or extended time in aqueous autosampler conditions. To prevent this artifact, prepare your samples in an aprotic organic solvent or a slightly acidic diluent (e.g., Acetonitrile with 0.1% Formic Acid), and maintain the autosampler temperature at 4°C.

Section 2: Quantitative Data & Method Parameters

Table 1: Anticipated Impurities and Mass Spectrometric Isotopic Signatures

Impurity Class Structural Modification Expected m/z [M+H]⁺ Characteristic Isotopic Ratio (M : M+2 : M+4)
Parent Compound None (C₈H₆BrClFNO₂) 281.9 ~ 3 : 4 : 1 (Due to 1 Br, 1 Cl)
Debrominated Loss of Br (-78.9 Da) 203.0 ~ 3 : 1 : 0 (Due to 1 Cl only)
Dechlorinated Loss of Cl (-34.0 Da) 247.9 ~ 1 : 1 : 0 (Due to 1 Br only)

| Hydrolysis Degradant | Loss of -CH₃, +H (Acid) | 267.9 | ~ 3 : 4 : 1 (Halogens intact) |

Table 2: Optimized UHPLC-MS/MS Gradient Protocol

Time (min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN) Flow Rate (mL/min)
0.0 95 5 0.4
1.0 95 5 0.4
6.0 40 60 0.4
8.0 5 95 0.4
10.0 5 95 0.4
10.1 95 5 0.4

| 13.0 | 95 | 5 | 0.4 |

Section 3: Self-Validating UHPLC-MS/MS Experimental Protocol

To ensure data integrity when profiling trace mutagenic impurities, the following protocol embeds System Suitability Testing (SST) directly into the workflow. If the SST criteria fail, the system invalidates the run, preventing the reporting of false negatives.

Phase 1: Sample & Standard Preparation

  • Diluent Preparation: Prepare a solution of Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid. Causality: The acidic, semi-organic environment prevents ester hydrolysis artifacts during the run sequence.

  • Sample Stock: Accurately weigh 10.0 mg of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate and dissolve in 10.0 mL of Diluent (Yields 1000 µg/mL).

  • Spiked Standard: Spike the Diluent with known dehalogenated and regioisomer impurity standards at the TTC-derived limit (e.g., 1.5 ppm relative to the sample concentration).

Phase 2: Chromatographic Setup 4. Column Selection: Install a sub-2 µm C18 column with polar embedded groups (e.g., 1.7 µm, 2.1 x 100 mm). Causality: The polar embedded group shields the basic aniline moiety from interacting with residual surface silanols. 5. MS/MS Parameters: Configure the mass spectrometer to Electrospray Ionization (ESI) positive mode. Set up MRM transitions specific to the m/z values listed in Table 1.

Phase 3: System Suitability Testing (The Self-Validating Gate) 6. Carryover Check (Blank): Inject the Diluent.

  • Acceptance Criteria: Signal-to-noise (S/N) < 3 at the retention times of the analyte and known impurities. Validates the system is free of contamination.

  • Sensitivity Check (Standard): Inject the 1.5 ppm Spiked Standard.

    • Acceptance Criteria: S/N ratio for all trace impurities must be ≥ 10. Validates the required Limit of Quantitation (LOQ) for ICH M7 compliance.

  • Resolution Check (Sample): Inject the Sample Stock.

    • Acceptance Criteria: Chromatographic resolution ( Rs​ ) between the parent peak and the closest eluting regioisomer must be ≥ 1.5. Validates column efficiency and mobile phase preparation.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 155943883, Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate". PubChem. Available at:[Link]

  • Therapeutic Goods Administration (TGA) / European Medicines Agency (EMA). "ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk". International Council for Harmonisation. Available at:[Link]

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate: A Comparative Guide to Structural Elucidation Techniques

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction The structural elucidation of highly substituted polyhalogenated aromatic compounds presents unique analytical challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction

The structural elucidation of highly substituted polyhalogenated aromatic compounds presents unique analytical challenges. Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate (CAS: 2613382-04-8), a complex synthetic intermediate with the molecular formula C8H6BrClFNO2[1], features four different electronegative substituents (F, Cl, Br, and an ester group) alongside an electron-donating amine on a single benzene ring.

This guide objectively compares the efficacy of three primary spectroscopic modalities—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)—in characterizing this specific molecular architecture. By understanding the causality behind each technique's signal generation, researchers can select the optimal orthogonal methods for definitive structural validation.

Causality and Methodological Choices

When analyzing a pentasubstituted benzene ring, relying on a single spectroscopic method is insufficient due to signal overlap and complex coupling networks. The selection of orthogonal techniques must be driven by the specific physical properties of the molecule:

  • Multinuclear NMR ( 1 H, 13 C, 19 F): The presence of fluorine ( 19 F, spin 1/2) introduces significant heteronuclear scalar coupling ( JC−F​ and JH−F​ ). While 1 H NMR is limited to the single aromatic proton and the methyl ester protons, 19 F NMR provides an isolated, highly sensitive probe for the 5-fluoro position. 13 C NMR is critical but suffers from line splitting due to 13 C- 19 F coupling, necessitating 1 H and 19 F decoupling experiments for unambiguous carbon assignment.

  • FT-IR Spectroscopy: The highly polarized carbon-halogen bonds (C-F, C-Cl) and the hydrogen-bonding potential of the primary amine (-NH 2​ ) and ester carbonyl (C=O) make IR highly diagnostic for functional group verification.

  • LC-HRMS (ESI+ / ESI-): The exact monoisotopic mass is 280.92545 Da[1]. The presence of both chlorine ( 35 Cl/ 37 Cl) and bromine ( 79 Br/ 81 Br) generates a highly distinct isotopic cluster (M, M+2, M+4) in the mass spectrum. This isotopic signature is an absolute requirement for confirming the presence of both halogens simultaneously.

Comparative Performance of Analytical Modalities

The following table compares the utility of each technique specifically for the characterization of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate against a standard less-substituted analog (e.g., methyl 3-aminobenzoate).

Analytical ModalityPrimary Diagnostic Feature for Target CompoundResolution of Halogen SubstitutionLimitation
1 H NMR Methyl singlet (~3.9 ppm); Single aromatic proton doublet ( JH−F​ )Poor (Cannot differentiate Cl vs Br directly)Only one aromatic proton available for analysis.
13 C NMR Distinct JC−F​ coupling constants (e.g., 1JC−F​ ~ 250 Hz)Moderate (C-Br and C-Cl shifts are distinct but require 2D NMR)Low sensitivity; complex multiplet structures without 19 F decoupling.
19 F NMR Single resonance with 3JH−F​ couplingExcellent for the C-F environmentBlind to the rest of the molecule.
FT-IR C=O stretch (~1720 cm −1 ); N-H stretches (~3400, 3300 cm −1 )Poor (C-X stretches overlap in the fingerprint region)Cannot determine regiochemistry.
LC-HRMS (ESI) Distinctive M, M+2, M+4 isotopic pattern (approx. 3:4:1 ratio)Excellent (Confirms exact elemental composition of Br and Cl)Does not provide positional isomer information.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as a self-validating system. The mass spectrometry confirms the elemental composition, while the multinuclear NMR establishes the regiochemistry.

Protocol A: Multinuclear NMR Acquisition ( 1 H, 13 C, 19 F)
  • Sample Preparation: Dissolve 15 mg of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO is chosen to disrupt intermolecular hydrogen bonding from the amine, sharpening the -NH 2​ proton signals.

  • 1 H Acquisition: Acquire standard 1D 1 H spectra at 400 MHz or higher. Crucial Step: Identify the single aromatic proton. It will appear as a doublet due to meta-coupling with the fluorine atom ( 3JH−F​≈8−10 Hz).

  • 19 F Acquisition: Acquire 19 F NMR (with 1 H decoupling). The chemical shift will validate the electronic environment of the fluorine atom flanked by the ester and bromine groups.

  • 13 C Acquisition: Acquire 13 C NMR with 1 H decoupling. Note the characteristic splitting of the carbon signals: the carbon directly attached to fluorine will show a large 1JC−F​ coupling (~240-250 Hz), while adjacent carbons will show 2JC−F​ (~20-30 Hz).

Protocol B: LC-HRMS Isotopic Profiling
  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization[2].

  • Chromatography: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Mass Spectrometry: Operate in ESI+ mode. Extract the ion chromatogram for the calculated [M+H]+ adduct (m/z 281.9327)[2].

  • Data Validation: Analyze the isotopic cluster. The presence of one Cl and one Br atom dictates a specific isotopic distribution: m/z 281.9 (100%), 283.9 (~130%), 285.9 (~32%). Matching this theoretical pattern is mandatory for confirming the molecular formula.

Analytical Logic Workflow

The following diagram illustrates the logical decision tree for orthogonal spectroscopic validation of polyhalogenated aromatics.

AnalyticalWorkflow Start Unknown Polyhalogenated Benzoate Sample HRMS LC-HRMS (ESI+) Isotopic Profiling Start->HRMS MassCheck Does M, M+2, M+4 pattern match 1Br, 1Cl? HRMS->MassCheck FailMass Reject/Re-purify MassCheck->FailMass No NMR Multinuclear NMR (1H, 13C, 19F) MassCheck->NMR Yes IR FT-IR Spectroscopy (Functional Groups) MassCheck->IR Yes F_Coupling Analyze 19F-13C and 19F-1H Couplings NMR->F_Coupling Valid Structure Confirmed: Methyl 3-amino-4-bromo- 2-chloro-5-fluorobenzoate F_Coupling->Valid IR->Valid

Caption: Orthogonal spectroscopic workflow for the structural validation of polyhalogenated benzoates.

References

  • PubChemLite. "Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate (C8H6BrClFNO2)". Université du Luxembourg. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Synthetic Utility of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate

For researchers and professionals in drug development and materials science, the selection of a molecular scaffold is a critical decision that dictates the efficiency and versatility of a synthetic route. Polysubstituted...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the selection of a molecular scaffold is a critical decision that dictates the efficiency and versatility of a synthetic route. Polysubstituted aromatic rings are foundational building blocks, and among them, Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate stands out as a highly functionalized and strategically valuable synthon. This guide provides an in-depth comparison of this compound with simpler halobenzoates, supported by mechanistic insights and experimental data, to illuminate its unique advantages in complex molecular design.

Physicochemical and Spectroscopic Landscape

The strategic arrangement of four different substituents—amino, bromo, chloro, and fluoro—around a methyl benzoate core imparts a unique set of properties to the title molecule. A comparative look at its fundamental characteristics against simpler analogues reveals the cumulative effect of this high degree of functionalization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate C₈H₆BrClFNO₂282.49[1][2]Multiple, distinct reactive sites (C-Br, C-Cl, -NH₂). Highly electron-deficient ring.
Methyl 2-chlorobenzoateC₈H₇ClO₂170.59Single halogen, baseline for reactivity comparison.
Methyl 4-bromobenzoateC₈H₇BrO₂215.05Different halogen (Br vs. Cl) at a para position.
Methyl 2,4-dichlorobenzoateC₈H₆Cl₂O₂205.04Two halogens, increased electron deficiency.
Methyl 3-aminobenzoateC₈H₉NO₂151.16Amino group without halogen influence.

The spectroscopic signature of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is predictably complex. In ¹H NMR, a single aromatic proton signal is expected, shifted downfield due to the cumulative electron-withdrawing effects of the halogens and the ester group. The presence of fluorine introduces characteristic C-F and H-F coupling in ¹³C and ¹H NMR, respectively, providing a valuable spectroscopic handle for reaction monitoring.

Comparative Reactivity: A Tale of Three Halogens and an Amine

The true synthetic power of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate lies in the differential reactivity of its functional groups. This allows for sequential, site-selective modifications, a capability largely absent in simpler halobenzoates.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern organic synthesis for creating C-C and C-N bonds.[3][4] The reactivity of aryl halides in these reactions is heavily dependent on the identity of the halogen. The generally accepted order of reactivity for the oxidative addition step is C-I > C-Br > C-OTf > C-Cl.[5][6] This principle is the key to the selective functionalization of polyhalogenated compounds.[5]

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate possesses both a C-Br and a C-Cl bond, offering two distinct handles for cross-coupling.[5] The C-Br bond is significantly more reactive than the C-Cl bond, enabling highly selective reactions at the C4 position while leaving the C2 position untouched for subsequent transformations.[5][7] This is a profound advantage over mono- or di-halobenzoates where such selectivity is not possible.

Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the Suzuki-Miyaura reaction, a process central to the functionalization of halobenzoates. The cycle involves oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.[8][9][10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_complex Ar-Pd(II)L₂-R' Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArX Ar-X ArX->OxAdd Boronic R'-B(OR)₂ + Base Boronic->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

The following protocol outlines a representative procedure for the selective coupling at the C-Br position of a bromo-chloro aromatic substrate, a reaction directly applicable to Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate.

Objective: To selectively form a C-C bond at the C4 (bromo) position while preserving the C2 (chloro) bond.

Procedure:

  • To a reaction vessel, add the bromo-chloro substrate (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).[5]

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon).

  • Add a degassed solvent mixture, such as toluene/ethanol/water (8:1:1, 10 mL).[5]

  • Heat the reaction mixture to 80-100 °C and stir for 12 hours, monitoring progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction, dilute with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to isolate the C4-arylated product.

This selectivity provides a clear pathway to bi-functional molecules, where a second, different coupling partner can be introduced at the C-Cl position under more forcing conditions (e.g., using stronger activating ligands and higher temperatures).[7][9]

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-poor aromatic rings.[11][12] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[11][13] The rate of this reaction is accelerated by electron-withdrawing groups (like -NO₂ or halogens) positioned ortho or para to the leaving group, as they stabilize the intermediate.[12][13]

The reactivity of halogens as leaving groups in SNAr reactions follows the order: F > Cl > Br > I.[12] This is counterintuitive based on bond strength but is explained by the rate-determining step: the initial nucleophilic attack on the carbon atom. The highly electronegative fluorine atom makes the carbon it's attached to extremely electrophilic and thus more susceptible to attack.

In Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate, the C-F bond at position 5 is activated by the ortho-bromo and para-ester groups. This makes it a potential site for SNAr, allowing for the introduction of O-, N-, or S-based nucleophiles, further expanding the molecule's synthetic utility. Simpler analogues like Methyl 4-bromobenzoate are far less reactive under SNAr conditions due to the lack of sufficient activation.

Diagram: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

This diagram shows the two-step process of SNAr, highlighting the formation of the resonance-stabilized Meisenheimer complex.

Caption: Mechanism of SNAr involving a Meisenheimer complex intermediate.

The 3-amino group provides another vector for functionalization. It can undergo standard reactions such as acylation, alkylation, or diazotization followed by Sandmeyer reactions to introduce a wide variety of substituents (e.g., -OH, -CN, another halogen). Furthermore, the amino group itself can be the nucleophile in Buchwald-Hartwig amination reactions with other aryl halides.[3][14]

Strategic Advantages and Conclusion

The primary value of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate over simpler halobenzoates is its capacity for controlled, sequential, and site-selective functionalization .

  • Orthogonal Reactivity: The C-Br bond can be addressed with standard Suzuki conditions, the C-Cl bond with more robust Suzuki conditions, the C-F bond via SNAr, and the -NH₂ group through classical amine chemistry. This orthogonality is the hallmark of a powerful synthetic building block.

  • Molecular Diversity: A single starting material can give rise to a vast library of complex analogues by varying the reagents and the order of reaction steps. This is highly efficient for structure-activity relationship (SAR) studies in drug discovery.

  • Three-Dimensional Scaffolding: The dense substitution pattern allows for the precise installation of functional groups in distinct spatial orientations, which is crucial for designing molecules that fit into specific biological binding pockets.

References

  • A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substr
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Concerted nucleophilic aromatic substitution with 19F− and 18F−.
  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. MDPI.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 16.
  • methyl 3-amino-4-bromo-2-chloro-5-fluorobenzo
  • Methyl 2-amino-4-bromo-3-chloro-5-fluorobenzo

Sources

Validation

HPLC and GC-MS methods for Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate analysis

As a Senior Application Scientist, I frequently design analytical strategies for highly functionalized pharmaceutical intermediates. Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate (CAS: 2613382-04-8) is a prime example...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently design analytical strategies for highly functionalized pharmaceutical intermediates. Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate (CAS: 2613382-04-8) is a prime example of a molecule that demands a rigorous, multi-platform approach. With a monoisotopic mass of 280.92545 Da, this compound features a basic primary amine, a volatile methyl ester, and a dense, sterically demanding array of halogens (fluorine, chlorine, and bromine)[1].

Relying on a single analytical technique for such a complex scaffold is a critical error in drug development. While High-Performance Liquid Chromatography (HPLC) is the gold standard for routine purity testing and handling polar compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for structurally confirming volatile impurities[2]. This guide objectively compares both methodologies, detailing the causality behind each experimental parameter and providing self-validating protocols to ensure absolute data integrity.

Orthogonal Analytical Strategy: Decision Workflow

The selection between HPLC and GC-MS is dictated by the primary analytical objective. The workflow below illustrates the logical divergence based on the compound's physicochemical properties.

AnalyticalWorkflow Start Target: Methyl 3-amino-4-bromo- 2-chloro-5-fluorobenzoate Decision Primary Analytical Objective? Start->Decision HPLC RP-HPLC-DAD Methodology Decision->HPLC Quantitation & Purity GCMS GC-EI-MS Methodology Decision->GCMS Structural ID HPLC_Details • High-throughput Purity • Amine pH Control (TFA) • Non-destructive UV HPLC->HPLC_Details GCMS_Details • Volatile Impurity Profiling • Br/Cl Isotopic Fingerprint • Structural Confirmation GCMS->GCMS_Details

Workflow for selecting HPLC vs. GC-MS for halogenated benzoate analysis.

RP-HPLC-DAD: Precision Quantitation and Purity Profiling

The Causality Behind the Method: The primary chromatographic challenge with anilines is peak tailing. This occurs due to secondary interactions between the basic amine group and residual acidic silanols on the silica stationary phase. To counteract this, our protocol mandates the use of 0.1% Trifluoroacetic acid (TFA) in the aqueous mobile phase. TFA acts as a strong ion-pairing agent and lowers the pH to ~2.0, fully protonating the amine. This ensures the analyte partitions strictly based on the lipophilicity of its halogenated aromatic ring, yielding sharp, symmetrical peaks. Furthermore, the highly substituted aromatic ring provides a strong UV chromophore, making Diode Array Detection (DAD) highly sensitive for quantitation[3].

Self-Validating Protocol: RP-HPLC-DAD

This protocol utilizes a built-in System Suitability Test (SST) to validate column inertness and buffer efficacy before any sample is analyzed.

  • Step 1: System Preparation & Column Selection

    • Install a sterically protected C18 column (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 μm) capable of withstanding acidic pH.

    • Set the column oven to 30°C to ensure reproducible mobile phase viscosity.

  • Step 2: Mobile Phase Formulation

    • Mobile Phase A: 0.1% v/v TFA in LC-MS grade water.

    • Mobile Phase B: 100% Acetonitrile (HPLC grade).

  • Step 3: Gradient Elution Profile

    • Run at a constant flow rate of 1.0 mL/min.

    • 0–2 min: 10% B (Isocratic hold to focus the polar amine).

    • 2–15 min: Linear ramp to 90% B (Elutes the heavily halogenated core).

    • 15–18 min: 90% B (Column wash).

    • 18–20 min: 10% B (Re-equilibration).

  • Step 4: Self-Validation (SST)

    • Inject a 50 μg/mL reference standard five times.

    • Validation Criteria: The system is only deemed "fit-for-purpose" if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5. A tailing factor > 1.5 immediately flags buffer depletion or column degradation.

GC-EI-MS: Structural Elucidation and Isotopic Fingerprinting

The Causality Behind the Method: While HPLC excels at bulk quantitation, it lacks the structural specificity required to identify unknown process impurities (e.g., des-bromo or des-chloro analogs). GC-MS fills this critical gap[2]. The methyl ester group imparts sufficient volatility for gas-phase analysis without the need for derivatization.

Under Electron Ionization (EI) at 70 eV, the intact molecule yields a distinct molecular ion ( M+ ). The true power of this method lies in the halogens. Bromine exists naturally as 79 Br and 81 Br in a ~1:1 ratio, while Chlorine exists as 35 Cl and 37 Cl in a ~3:1 ratio. A molecule containing exactly one Bromine and one Chlorine atom will generate a highly specific molecular ion cluster at M , M+2 , and M+4 in an exact theoretical ratio of 3:4:1 . This isotopic signature acts as an immutable, built-in self-validation mechanism.

Self-Validating Protocol: GC-EI-MS
  • Step 1: MS Tuning and Calibration

    • Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis and ensure optimal electron multiplier voltage.

  • Step 2: Chromatographic Separation

    • Column: 5% Phenyl-methylpolysiloxane (e.g., Agilent J&W DB-5MS, 30 m × 0.25 mm, 0.25 μm). The deactivated phase minimizes amine tailing.

    • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.

    • Injection: 1 μL injection volume, Split ratio 20:1, Inlet temperature 250°C.

  • Step 3: Thermal Gradient

    • Initial oven temperature 100°C (hold 2 min).

    • Ramp at 15°C/min to 280°C (hold 5 min to bake off high-boiling impurities).

  • Step 4: Self-Validation (Isotopic Ratio Check)

    • Acquire data in full scan mode (m/z 50 to 350).

    • Validation Criteria: Upon elution of the main peak, extract the mass spectrum. The analyst must verify the presence of the molecular ion cluster at m/z 281 ( M ), 283 ( M+2 ), and 285 ( M+4 ). If the relative abundances deviate from the 3:4:1 ratio, the analyst must reject the structural assignment, as it indicates either co-elution of an impurity or thermal degradation of the halogen bonds.

Comparative Performance Data

To assist laboratory managers in deploying the correct instrument, the following table summarizes the operational and performance metrics of both validated methods.

ParameterRP-HPLC-DADGC-EI-MS
Primary Utility Batch release, purity profiling, quantitationStructural elucidation, volatile impurity tracking
Sample State Solvated (Liquid phase)Vaporized (Gas phase)
Amine Handling Excellent (Controlled via pH ~2.0 TFA buffer)Moderate (Requires highly deactivated DB-5MS column)
Detection Limit (LOD) ~0.05 - 0.1 % w/w (UV 254 nm)Trace levels (pg to ng range)
Self-Validation Metric System Suitability (RSD < 2.0%, Tailing < 1.5)Isotopic Ratio ( M : M+2 : M+4 ≈ 3:4:1)
Run Time 20 minutes~19 minutes
Thermal Stability Risk Zero (Ambient/30°C analysis)Low/Moderate (Analyzed up to 280°C)

Conclusion

For the analysis of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate, neither method is universally superior; they are strictly complementary. HPLC-DAD provides the robust, non-destructive quantitation required for regulatory batch release, leveraging acidic buffers to tame the polar amine. Conversely, GC-MS acts as the ultimate structural arbiter, utilizing the unique 3:4:1 isotopic fingerprint of the bromine and chlorine atoms to definitively confirm molecular identity and profile volatile process impurities.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate proper disposal procedures

Operational Safety & Disposal Guide: Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate As a Senior Application Scientist, I recognize that handling highly functionalized, polyhalogenated aromatic building blocks requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Disposal Guide: Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate

As a Senior Application Scientist, I recognize that handling highly functionalized, polyhalogenated aromatic building blocks requires moving beyond generic safety data sheets. Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate (CAS: 2613382-04-8) presents a unique intersection of toxicological and environmental hazards[1][2].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and final disposal of this compound. By understanding the mechanistic causality behind these safety measures, laboratory personnel can ensure strict compliance with environmental regulations (such as RCRA) while safeguarding human health.

Hazard Profiling & Mechanistic Causality

To design an effective disposal strategy, we must first deconstruct the molecule's structural liabilities. This compound combines a primary aromatic amine (PAA) with a densely halogenated aromatic ring, each dictating specific handling and destruction requirements.

Table 1: Quantitative Data and Structural Implications

Chemical PropertyValue / DescriptionOperational & Safety Implication
Chemical Name Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoateHighly functionalized synthetic intermediate.
CAS Number 2613382-04-8Essential for accurate hazardous waste manifesting[2].
Molecular Weight 282.5 g/mol Forms dense, easily inhalable dust if aerosolized[1].
Halogen Content Bromine (Br), Chlorine (Cl), Fluorine (F)Critical: Combustion generates highly corrosive HBr, HCl, and HF gases[3].
Functional Groups Primary Amine (-NH2), Ester (-COOCH3)PAAs are readily absorbed dermally and are highly hepatotoxic/mutagenic[4].
The "Why" Behind the Hazard
  • Primary Aromatic Amine (PAA) Toxicity: PAAs are notorious for their genotoxic and carcinogenic profiles. They are readily absorbed through the skin, gastrointestinal tract, and respiratory system. In vivo, PAAs undergo N-hydroxylation by cytochrome P450 enzymes, forming reactive electrophiles that covalently bind to DNA, leading to mutagenesis[4][5]. Zero-exposure handling is non-negotiable.

  • Polyhalogenated Combustion Hazards: Standard thermal destruction of this compound breaks the carbon-halogen bonds, releasing hydrogen fluoride (HF), hydrogen chloride (HCl), and hydrogen bromide (HBr). If incinerated improperly, these acid gases will destroy standard furnace linings and cause severe environmental toxicity[3][6]. Therefore, this waste is strictly classified under halogenated organic waste codes and requires specialized high-temperature incineration with alkaline scrubbing[7][8].

Experimental Protocol: Waste Segregation & Containment

Proper segregation at the point of generation prevents dangerous cross-contamination and ensures the waste is routed to an appropriately equipped destruction facility.

Prerequisites:

  • Engineering Controls: All handling must occur within a certified chemical fume hood (face velocity 80–120 fpm).

  • PPE: Double nitrile gloves (outer glove changed immediately upon suspected contamination), chemical-resistant lab coat, and tightly sealed safety goggles.

Step-by-Step Segregation Methodology:

  • Categorization: Identify the waste stream. Whether it is the pure solid, a reaction mother liquor, or contaminated consumables (weighing boats, filter paper), it must be classified strictly as Halogenated Organic Waste [9].

  • Container Selection: Use high-density polyethylene (HDPE) or glass containers. The container must have a PTFE-lined screw cap to prevent halogenated solvent vapor degradation.

  • Liquid Waste Segregation: If the compound is dissolved in a solvent (e.g., DCM, EtOAc), pour the mixture into a dedicated "Halogenated Liquid Waste" carboy. Do not mix with non-halogenated waste (e.g., acetone, ethanol) or acidic/oxidizing waste streams, as this can trigger exothermic reactions or complicate disposal logistics[10][11].

  • Solid Waste Segregation: Place contaminated solids (powders, gloves, silica gel from chromatography) into a heavy-duty, sealable polyethylene bag, then place the bag into a rigid, labeled secondary container[11].

  • Labeling: Affix a hazardous waste label immediately. Explicitly list "Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate" and check the boxes for "Toxic" and "Halogenated."

Segregation Start Waste Generation: Methyl 3-amino-4-bromo- 2-chloro-5-fluorobenzoate CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder, PPE, Silica) CheckState->Solid Liquid Liquid Waste (Reaction Solvents) CheckState->Liquid Segregate Segregate as: HALOGENATED ORGANIC WASTE Solid->Segregate Liquid->Segregate Containment Containment: HDPE or Glass Container (PTFE-lined cap) Segregate->Containment Incineration Final Destruction: Rotary Kiln Incineration (with Acid Gas Scrubbers) Containment->Incineration

Workflow for the segregation and disposal of polyhalogenated aromatic amine waste.

Final Destruction Logistics

Laboratory personnel must understand where the waste goes after it leaves the loading dock to ensure accurate manifesting.

Because of the Br, Cl, and F atoms, this compound cannot be disposed of in standard municipal or low-temperature industrial incinerators. It requires High-Temperature Rotary Kiln Incineration (typically >1000°C)[3]. At these temperatures, the aromatic amine is completely oxidized to CO2, H2O, and NOx. Crucially, the incinerator must be equipped with a wet scrubber system (often utilizing sodium hydroxide or calcium hydroxide) to neutralize the resulting HF, HCl, and HBr gases into benign halide salts before exhaust is released into the atmosphere[6][8].

Experimental Protocol: Spill Response & Decontamination

In the event of an accidental spill, the primary risk is inhalation of the polyhalogenated PAA dust or dermal absorption of a spilled solution.

Step-by-Step Emergency Response:

  • Evacuation & Isolation: Immediately alert nearby personnel. If the spill is outside a fume hood, evacuate the immediate area to allow airborne dust to settle.

  • PPE Escalation: Responders must don fresh double nitrile gloves, a fitted N95 or P100 particulate respirator (if solid dust is present), and chemical splash goggles[11].

  • Containment (Liquid Spill): If dissolved in solvent, encircle the spill with an inert, non-combustible absorbent (e.g., vermiculite, dry sand, or specialized HazMat pads). Never use combustible materials like sawdust.

  • Containment (Solid Spill): Lightly mist the solid powder with a compatible, low-toxicity solvent (e.g., a small amount of water or isopropanol) to suppress dust formation. Do not dry sweep.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mass or dampened powder into a wide-mouth HDPE container. Seal tightly.

  • Surface Decontamination: Wash the spill surface sequentially with a solvent that solubilizes the compound (e.g., ethyl acetate or acetone), followed by a thorough wash with strong soap and water to remove residual aromatic amine traces. Collect all wash liquids as halogenated waste.

SpillResponse Spill Accidental Spill (Solid or Solution) Evacuate Isolate Area & Allow Dust to Settle Spill->Evacuate PPE Don Maximum PPE (Double Nitrile, Respirator) Evacuate->PPE Absorb Apply Inert Absorbent (Mist solids to stop dust) PPE->Absorb Collect Collect in Sealable HDPE Waste Container Absorb->Collect Decon Decontaminate Surface (Solvent wash -> Soap wash) Collect->Decon

Step-by-step emergency response and decontamination pathway for accidental spills.

References

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, 2023. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Archive. Available at: [Link]

  • Basel Convention / UNEP. "General technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with persistent organic pollutants." BRS MEAs, 2022. Available at: [Link]

Sources

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